molecular formula C10H12ClNO B1485640 trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol CAS No. 2149368-10-3

trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol

Cat. No.: B1485640
CAS No.: 2149368-10-3
M. Wt: 197.66 g/mol
InChI Key: DGTNEBOCYRZFRH-NXEZZACHSA-N
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Description

trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry research, featuring a cyclobutanol ring substituted with a 4-chlorophenylamino group. The specific trans configuration at the 1- and 2-positions of the cyclobutane ring is a key structural feature that can influence its biological activity and physical properties. Compounds containing the cyclobutane scaffold are valuable intermediates in organic synthesis and are frequently explored for their potential pharmacological activities. Similarly, the 4-chlorophenyl group is a common pharmacophore found in molecules with diverse biological activities . The molecular formula of this compound is C10H12ClNO. While the specific mechanism of action, research applications, and detailed physicochemical data for this exact compound are not currently reported in the scientific literature, its structure suggests potential as a building block for the development of new active compounds. Researchers value such chiral, functionalized small molecules for constructing compound libraries and probing biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should consult the safety data sheet (SDS) and handle all chemicals using appropriate personal protective equipment.

Properties

IUPAC Name

(1R,2R)-2-(4-chloroanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-7-1-3-8(4-2-7)12-9-5-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNEBOCYRZFRH-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}ClN
  • Molecular Weight : 185.66 g/mol
  • Melting Point : Not specified in available literature

Research indicates that this compound may exert its biological effects through several mechanisms:

  • TRPA1 Modulation : The compound has been linked to the modulation of the transient receptor potential ankyrin 1 (TRPA1) channel, which plays a significant role in pain perception and inflammation. Activation of TRPA1 can lead to calcium signaling within cells, influencing various physiological responses .
  • Antiproliferative Effects : Studies have shown that structurally similar compounds exhibit antiproliferative activity against cancer cell lines, suggesting that this compound could potentially inhibit cell growth through similar pathways .
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by regulating pro-apoptotic proteins such as BAX and anti-apoptotic proteins like Bcl-2, which are critical in the intrinsic pathway of apoptosis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeRelated CompoundObserved EffectReference
TRPA1 ModulationBAY-390Calcium influx modulation
Antiproliferative3-ChloroazetidinonesInhibition of cancer cell growth
Apoptosis InductionVarious β-lactamsIncreased apoptosis via BAX/Bcl-2 regulation

Case Studies

Several studies provide insights into the biological activity of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study investigated the antiproliferative effects of related cyclobutane derivatives on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction .
  • TRPA1 Channel Studies : High-throughput screening identified novel antagonists targeting TRPA1, revealing that certain cyclobutane derivatives could effectively modulate this channel's activity, which is implicated in pain and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

(a) 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid
  • Structure: Replaces the hydroxyl and amino groups with a carboxylic acid at position 1 of the cyclobutane ring.
  • Key Properties : Higher molecular weight (210.65 g/mol) and melting point (80–82°C) compared to the target compound, attributed to the carboxylic acid’s hydrogen-bonding capacity .
(b) 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile
  • Structure: Substitutes the cyclobutane ring with a cyclohexane ring and replaces hydroxyl/amino groups with a nitrile.
  • Key Properties: Increased molecular weight (219.70 g/mol) and reduced ring strain compared to cyclobutane derivatives. The nitrile group introduces polarity but lacks hydrogen-bonding donors .
(c) trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol
  • Structure : Replaces the 4-chlorophenyl group with a 2-phenylethyl substituent.
  • Key Properties : Lower molecular weight (191.27 g/mol) and altered lipophilicity due to the absence of the electron-withdrawing chlorine atom. The phenylethyl group may enhance steric bulk, affecting solubility and receptor interactions .

Comparative Data Table

Compound Name Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Functional Groups
trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol Not reported Not provided Not reported Hydroxyl, 4-chlorophenylamino
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 210.65 50921-39-6 80–82 Carboxylic acid
1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile 219.70 Not provided Not reported Nitrile
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol 191.27 2165538-96-3 Not reported Hydroxyl, phenylethylamino

Research Findings

  • Stability and Reactivity : Cyclobutane derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit greater thermal stability than aliphatic analogs. For example, 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid’s high melting point (80–82°C) suggests strong intermolecular interactions .
  • Substituent Effects: The 4-chlorophenyl group in the target compound likely enhances resistance to oxidative degradation compared to the phenylethyl group in trans-2-[(2-phenylethyl)amino]cyclobutan-1-ol, which lacks halogen-mediated stabilization .
  • Synthetic Challenges: Attempted rearrangements of amino-substituted cyclobutane derivatives (e.g., under basic conditions) show variable reactivity. For instance, N-tert-butyl-N-(4-chlorophenyl)trimethylenediamine forms selectively from specific precursors, highlighting the sensitivity of cyclobutane systems to substituent effects .

Preparation Methods

Amination of Cyclobutanone Derivatives

A common approach is the reaction of 2-substituted cyclobutanones with 4-chloroaniline under reductive amination conditions:

  • Starting Material: Cyclobutanone or 2-substituted cyclobutanone.
  • Reagents: 4-Chloroaniline, reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Solvent: Often methanol, ethanol, or dichloromethane.
  • Conditions: Mild acidic conditions to facilitate imine formation, followed by reduction to yield the amino alcohol.

This method favors the formation of this compound due to steric factors influencing the addition of the amino group opposite to the hydroxyl group.

Epoxide Ring Opening

Another method involves the nucleophilic opening of cyclobutanol epoxides:

  • Starting Material: 2,3-epoxycyclobutanol or related epoxide derivatives.
  • Nucleophile: 4-Chloroaniline acts as the nucleophile attacking the less hindered carbon of the epoxide ring.
  • Conditions: Typically carried out under basic or neutral conditions to promote regioselective ring opening.
  • Outcome: The nucleophilic attack leads to the formation of trans amino alcohols due to backside attack, preserving stereochemistry.

Catalysts and Reagents

  • Bases: Sodium, potassium, or lithium hydroxide are used in some cyclopropane and cyclobutane ring manipulations to facilitate deprotonation and ring transformations, as noted in related cyclopropane synthesis patents.
  • Catalysts: Iron salts combined with benzoin have been employed in related halogenation and cyclization reactions, which could be adapted for preparing intermediate compounds leading to the target molecule.
  • Reducing Agents: Lithium aluminum hydride and sodium cyanoborohydride are favored for selective reduction steps in amination and ketone to alcohol conversions.

Stereochemical Considerations

  • The trans configuration is typically favored due to steric hindrance and reaction mechanisms involving backside attack in nucleophilic substitutions or epoxide openings.
  • Diastereomeric ratios can be influenced by reaction temperature, solvent polarity, and the nature of substituents on the aromatic ring.
  • Separation of cis and trans isomers is often required post-synthesis, using chromatographic techniques or crystallization.

Data Table: Comparative Preparation Routes and Conditions

Method Starting Material Key Reagents Conditions Stereochemical Outcome Notes
Reductive Amination Cyclobutanone 4-Chloroaniline, NaBH3CN Mild acid, MeOH, RT Predominantly trans High selectivity, mild conditions
Epoxide Ring Opening 2,3-Epoxycyclobutanol 4-Chloroaniline Neutral/Basic, RT Trans favored Regioselective nucleophilic attack
Hydroxide-mediated Ring Opening Halogenated cyclobutane NaOH, KOH, or LiOH Aqueous/Alcoholic solvent Trans favored Requires careful control of base strength
Catalytic Halogenation & Cyclization Unsaturated acid derivatives Fe salt + benzoin catalyst Organic solvent, heat Intermediate formation Useful for preparing precursors

Research Findings and Optimization

  • The use of lithium hydroxide has been found to give marginally better outcomes in related cyclopropane/cyclobutane syntheses due to its moderate base strength and solubility.
  • Iron-catalyzed halogenation and cyclization reactions provide a route to functionalized cyclobutane intermediates that can be further converted to the amino alcohol target compound.
  • Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is crucial to maximize yield and stereoselectivity.
  • Diastereomeric mixtures often form; thus, advanced separation techniques are necessary to isolate the pure trans isomer.

Q & A

Q. What synthetic strategies are effective for preparing trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol while maintaining stereochemical integrity?

Methodological Answer: The synthesis of this compound requires careful control of stereochemistry. A plausible approach involves:

  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane ring. For example, cyclopropane derivatives (e.g., 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile in ) can undergo ring expansion via nucleophilic attack, followed by hydroxylation.
  • Stereoselective Amination : Introduce the 4-chlorophenylamino group via SN2 displacement on a pre-functionalized cyclobutanol derivative with a good leaving group (e.g., tosylate), ensuring trans-configuration by leveraging steric hindrance or chiral auxiliaries.
  • Purification : Chromatography (HPLC/SFC) or crystallization (as in ) can isolate the trans isomer.

Q. How can researchers validate the trans-configuration and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : The gold standard for confirming stereochemistry, as demonstrated for structurally similar cyclobutane derivatives (e.g., ).
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) between adjacent protons on the cyclobutane ring. Trans-diaxial protons typically exhibit larger couplings (>8 Hz) compared to cis configurations.
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers and assess enantiomeric excess.

Advanced Research Questions

Q. What methodologies resolve contradictions in spectral data (e.g., NMR, IR) between synthesized batches?

Methodological Answer: Discrepancies may arise from solvent effects, impurities, or conformational dynamics. Solutions include:

  • Deuterated Solvent Trials : Test NMR in multiple solvents (DMSO-d6, CDCl3) to identify solvent-induced shifts.
  • 2D NMR (COSY, NOESY) : Confirm proton-proton correlations and spatial interactions (e.g., NOE effects between trans substituents).
  • High-Resolution Mass Spectrometry (HRMS) : Rule out isotopic or adduct-related impurities.
  • Thermogravimetric Analysis (TGA) : Assess stability of crystalline forms (e.g., ’s crystal data) to detect hydrate/solvate formation.

Q. How can computational modeling predict the compound’s biological interactions or physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen-bonding sites (e.g., hydroxyl and amino groups).
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS, referencing cyclopropane analogs ().
  • Solubility Prediction : Use Hansen solubility parameters or COSMO-RS to optimize solvent systems for reaction or formulation.

Q. What experimental designs mitigate challenges in cyclobutane ring stability during derivatization?

Methodological Answer:

  • Low-Temperature Reactions : Perform alkylation/acylation at ≤0°C to minimize ring-opening (observed in strained cyclobutanes).
  • Protecting Groups : Temporarily block the hydroxyl group (e.g., as a silyl ether) during harsh reactions.
  • Kinetic vs. Thermodynamic Control : Optimize reaction conditions (e.g., short reaction times) to favor kinetically stable products.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol
Reactant of Route 2
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trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol

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